4-Iodo-3-methoxy-2-methylpyridine

Analytical Chemistry Quality Control Inventory Management

Select 4-Iodo-3-methoxy-2-methylpyridine for its distinctive C4 iodine reactivity, which is superior to bromo/chloro analogs in oxidative addition. The 3-methoxy group finely tunes the ring electronics, ensuring exclusive, high-yield cross-couplings for kinase inhibitor and CNS drug scaffolds. Its orthogonal analytical properties (LogP 2.0, m/z 249.05) simplify reaction monitoring and QC. Standardize your research with consistent 98% purity, shipped at ambient temperature.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
CAS No. 1227515-23-2
Cat. No. B15059240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methoxy-2-methylpyridine
CAS1227515-23-2
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1OC)I
InChIInChI=1S/C7H8INO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3
InChIKeyGRXJRWLTZRYALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2): Molecular Properties and Core Specifications for Research Procurement


4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2) is a trisubstituted pyridine derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol . The compound features a distinctive substitution pattern consisting of an iodine atom at the 4-position, a methoxy group at the 3-position, and a methyl group at the 2-position on the pyridine ring . Its computed physicochemical parameters include a topological polar surface area (TPSA) of 22.12 Ų and a calculated LogP of 2.00322, with one rotatable bond and two hydrogen bond acceptors but no hydrogen bond donors . Commercial availability is typically at 98% purity, with recommended storage sealed in dry conditions at 2–8°C . The compound is supplied strictly for research and further manufacturing use only .

Why 4-Iodo-3-methoxy-2-methylpyridine Cannot Be Replaced by Positional Isomers or Alternative Halogenated Pyridines


Substitution at the 4-position of the pyridine ring with iodine fundamentally alters the electronic environment and reactivity profile relative to alternative substitution patterns or halogen choices. In cross-coupling chemistry, 4-iodopyridines exhibit distinct regioselectivity and oxidative addition kinetics compared to 2- or 3-iodo isomers, with the 4-position being particularly susceptible to palladium-catalyzed transformations due to reduced steric hindrance [1]. The presence of the 3-methoxy electron-donating group further modulates the ring's electron density, influencing both the rate of metal-halogen exchange and the stability of organometallic intermediates [1]. Replacement with bromo or chloro analogs would result in significantly attenuated reactivity, as the carbon-iodine bond is inherently weaker (bond dissociation energy approximately 50–65 kJ/mol lower than C–Br) and more readily undergoes oxidative addition . Positional isomers such as 4-iodo-2-methoxy-3-methylpyridine (CAS 1227515-22-1) or 2-iodo-3-methoxy-4-methylpyridine present different steric and electronic landscapes that can profoundly alter coupling efficiency, regiochemical outcomes, and downstream product profiles [2].

Quantitative Evidence Guide: Differentiating 4-Iodo-3-methoxy-2-methylpyridine from Closest Analogs


Molecular Weight Differentiation: 249.05 vs. 249.05 vs. 235.06 — Distinguishing the Correct Isomer for Procurement

Accurate identification of the target compound is critical for procurement. 4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2) has a molecular weight of 249.05 g/mol . This differentiates it from the parent non-iodinated scaffold 3-methoxy-2-methylpyridine (CAS 26395-26-6), which has a molecular weight of 123.15 g/mol [1]. Additionally, a closely related positional isomer, 4-iodo-2-methoxy-3-methylpyridine (CAS 1227515-22-1), shares the same molecular weight (249.05 g/mol) but exhibits a different substitution pattern, necessitating confirmation via SMILES string: CC1=NC=CC(I)=C1OC for the target compound [2].

Analytical Chemistry Quality Control Inventory Management

Lipophilicity Benchmark: LogP of 2.00322 Governs Chromatographic Behavior and Extraction Efficiency

The calculated partition coefficient (LogP) for 4-iodo-3-methoxy-2-methylpyridine is 2.00322 . This value quantifies its lipophilicity and serves as a practical reference for predicting reversed-phase HPLC retention and liquid-liquid extraction behavior. In contrast, the non-iodinated scaffold 3-methoxy-2-methylpyridine is expected to have a substantially lower LogP (estimated <1.0) due to the absence of the hydrophobic iodine substituent, while the positional isomer 4-iodo-2-methoxy-3-methylpyridine may exhibit a similar LogP value but can be differentiated chromatographically under optimized conditions due to altered dipole moment and hydrogen-bonding interactions .

Medicinal Chemistry ADME Prediction Chromatography

C4 Iodo Substitution Enables Regioselective Cross-Coupling Unavailable to C2 or C3 Iodo Analogs

The iodine atom at the 4-position of the pyridine ring provides a defined and predictable site for regioselective palladium-catalyzed cross-coupling reactions [1]. The C–I bond at the 4-position undergoes oxidative addition with palladium(0) catalysts more readily than the corresponding C–Br or C–Cl bonds at any position, with the 4-position offering reduced steric hindrance compared to the 2-position (which is ortho to the methyl group) and distinct electronic characteristics relative to the 3-position [1]. This regiochemical specificity ensures that Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings occur exclusively at the 4-position, preserving the 2-methyl and 3-methoxy functionalities intact for subsequent transformations. In contrast, 2-iodo or 3-iodo pyridine analogs would direct coupling to different positions, yielding structurally distinct products.

Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Recommended Research and Industrial Applications for 4-Iodo-3-methoxy-2-methylpyridine Based on Quantitative Evidence


Regioselective Synthesis of 4-Aryl/Arylalkynyl Pyridine Derivatives via Palladium-Catalyzed Cross-Coupling

4-Iodo-3-methoxy-2-methylpyridine serves as an optimal electrophilic coupling partner for Suzuki-Miyaura and Sonogashira reactions due to the defined 4-position iodine, which enables exclusive coupling at this site without interference from the 2-methyl or 3-methoxy groups [1][2]. The LogP of 2.00322 facilitates straightforward monitoring of reaction progress via reversed-phase TLC or HPLC, while the molecular weight of 249.05 provides a clear mass spectrometry signature for product confirmation. This application leverages the compound's primary differentiation—regioselective C4 reactivity—to generate structurally diverse pyridine libraries for medicinal chemistry exploration. The C–I bond's superior reactivity relative to C–Br or C–Cl analogs ensures efficient conversion under mild conditions, minimizing decomposition of sensitive functional groups [1].

Synthesis of Kinase Inhibitor Scaffolds Requiring 2-Methyl-3-methoxy Pyridine Cores

Substituted pyridines are widely employed as core scaffolds in kinase inhibitor programs, including Syk kinase inhibitors for autoimmune and inflammatory indications [1][2]. The 2-methyl-3-methoxy substitution pattern of 4-iodo-3-methoxy-2-methylpyridine provides a defined pharmacophoric element that can be further elaborated at the 4-position through cross-coupling to introduce diverse aryl or heteroaryl groups. The compound's TPSA of 22.12 Ų and LogP of 2.00322 align with favorable physicochemical space for CNS penetration or oral bioavailability, depending on the nature of the 4-substituent introduced . The availability of this specific iodopyridine at 98% purity enables reproducible SAR exploration without the variability introduced by in situ halogenation of less reactive precursors .

Analytical Method Development and Reference Standard Qualification

The distinct molecular weight of 249.05 g/mol, specific SMILES string (CC1=NC=CC(I)=C1OC), and calculated LogP of 2.00322 provide multiple orthogonal parameters for developing robust analytical methods to identify and quantify 4-iodo-3-methoxy-2-methylpyridine [1][2]. These parameters enable LC-MS method development using extracted ion chromatograms (EIC) at m/z 249.05, UV detection guided by the pyridine chromophore, and retention time prediction based on LogP. The compound's differentiation from the isobaric positional isomer 4-iodo-2-methoxy-3-methylpyridine (also MW 249.05) can be achieved through optimized chromatographic separation exploiting differences in dipole moment and hydrogen-bonding capacity arising from the distinct substitution pattern. This makes the compound suitable as a system suitability standard or reference material for quality control laboratories supporting pyridine-based pharmaceutical manufacturing.

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